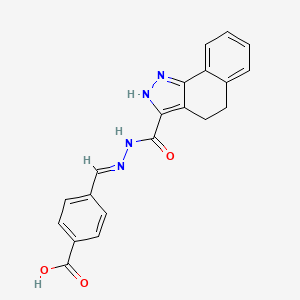
4-(2-(4,5-Dihydro-1H-benzo(G)indazol-3-ylcarbonyl)carbohydrazonoyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-(4,5-Dihydro-1H-benzo(G)indazol-3-ylcarbonyl)carbohydrazonoyl)benzoic acid is a complex organic compound with the molecular formula C20H16N4O3.
Preparation Methods
The synthesis of 4-(2-(4,5-Dihydro-1H-benzo(G)indazol-3-ylcarbonyl)carbohydrazonoyl)benzoic acid typically involves multiple steps. One common synthetic route includes the cyclization of dialkenyl pyrazoles followed by oxidation . Industrial production methods may vary, but they generally involve similar multi-step processes with precise control over reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents to convert it into different oxidation states.
Reduction: Employing reducing agents to alter its chemical structure.
Substitution: Reacting with other compounds to replace certain functional groups.
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-(2-(4,5-Dihydro-1H-benzo(G)indazol-3-ylcarbonyl)carbohydrazonoyl)benzoic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects . The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
4-(2-(4,5-Dihydro-1H-benzo(G)indazol-3-ylcarbonyl)carbohydrazonoyl)benzoic acid can be compared with other similar compounds, such as:
Properties
Molecular Formula |
C20H16N4O3 |
|---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
4-[(E)-(4,5-dihydro-2H-benzo[g]indazole-3-carbonylhydrazinylidene)methyl]benzoic acid |
InChI |
InChI=1S/C20H16N4O3/c25-19(24-21-11-12-5-7-14(8-6-12)20(26)27)18-16-10-9-13-3-1-2-4-15(13)17(16)22-23-18/h1-8,11H,9-10H2,(H,22,23)(H,24,25)(H,26,27)/b21-11+ |
InChI Key |
GOOAYYSYODPLJB-SRZZPIQSSA-N |
Isomeric SMILES |
C1CC2=C(NN=C2C3=CC=CC=C31)C(=O)N/N=C/C4=CC=C(C=C4)C(=O)O |
Canonical SMILES |
C1CC2=C(NN=C2C3=CC=CC=C31)C(=O)NN=CC4=CC=C(C=C4)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{(E)-[3-(3,4-dichlorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenyl 4-chlorobenzoate](/img/structure/B11659802.png)
![N'-[(1E,2E)-3-(2-furyl)-2-methylprop-2-enylidene]-3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11659804.png)
![N'-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11659806.png)
![N-{4-[(2-cyclopentylidenehydrazinyl)carbonyl]phenyl}-N-methylbenzenesulfonamide](/img/structure/B11659819.png)
![2,2'-(Butane-1,4-diyldisulfanediyl)bis(4-oxo-3-azaspiro[5.5]undec-1-ene-1,5-dicarbonitrile)](/img/structure/B11659823.png)
![(6Z)-2-ethyl-5-imino-6-(3-methoxy-4-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethoxy}benzylidene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11659831.png)
![(5E)-3-[(dibutylamino)methyl]-5-[(2E)-3-phenylprop-2-en-1-ylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B11659840.png)
![(5-Nitrobenzene-1,3-diyl)bis[(2,6-dimethylmorpholin-4-yl)methanone]](/img/structure/B11659841.png)
![2-(allylamino)-9-methyl-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11659861.png)

![(5E)-1-(3,5-dimethylphenyl)-5-{4-[(3-fluorobenzyl)oxy]-3-methoxybenzylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11659868.png)
![N-{(E)-amino[(4,6-dimethylquinazolin-2-yl)amino]methylidene}benzenesulfonamide](/img/structure/B11659870.png)


